5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted thiophene ring, a furan ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with furan-3-carboxylic acid under acidic conditions to form the furan-3-carbonyl-piperidine derivative.
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Sulfonamide Formation: : The next step involves the introduction of the sulfonamide group. This is done by reacting the piperidine intermediate with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
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Chlorination: : Finally, the compound is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the thiophene ring.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions, which enhances the efficiency and scalability of the synthesis.
Catalysis: Employing catalysts to accelerate reaction rates and improve selectivity.
Purification: Implementing advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can be performed on the carbonyl group of the furan ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: : The chloro group on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation: Formation of furan-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives from the carbonyl group.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide serves as a versatile intermediate for the synthesis of more complex molecules
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the development of new pharmaceuticals. Its sulfonamide group is known for its antibacterial properties, and the compound could be investigated for its potential as an antimicrobial agent.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The presence of multiple functional groups allows for interactions with various biological targets, making it a promising candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique combination of functional groups could lead to the creation of advanced materials for electronic or pharmaceutical applications.
Mechanism of Action
The mechanism by which 5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biological processes. The furan and thiophene rings can interact with various receptors and proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(piperidin-4-yl)methyl)thiophene-2-sulfonamide: Lacks the furan ring, which may reduce its biological activity.
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide: Lacks the chlorine atom, which may affect its reactivity and interactions with biological targets.
5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzene-sulfonamide: Substitutes the thiophene ring with a benzene ring, potentially altering its chemical and biological properties.
Uniqueness
The unique combination of a chloro-substituted thiophene ring, a furan ring, and a sulfonamide group in 5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide provides it with distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-chloro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4S2/c16-13-1-2-14(23-13)24(20,21)17-9-11-3-6-18(7-4-11)15(19)12-5-8-22-10-12/h1-2,5,8,10-11,17H,3-4,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPGAQFMBQZLSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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